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Compound of Interest

Compound Name: Cy7.5

Cat. No.: B3287522

An Application Note and Protocol for Labeling Oligonucleotides with Cy7.5 for in situ
Hybridization

Introduction

In situ hybridization (ISH) is a powerful technique that allows for the precise localization of
specific nucleic acid sequences within the cellular and tissue context. The choice of fluorescent
label is critical for the sensitivity and resolution of this method. Cy7.5, a near-infrared (NIR)
cyanine dye, offers significant advantages for ISH applications, including reduced
autofluorescence from biological samples, deeper tissue penetration of excitation and emission
light, and minimal phototoxicity. This application note provides a detailed protocol for the
labeling of oligonucleotides with Cy7.5 and their subsequent use in in situ hybridization
experiments. The protocols and data presented are intended for researchers, scientists, and
professionals in drug development.

Principle of Cy7.5 Labeling

The most common method for labeling oligonucleotides with cyanine dyes involves the use of
an amine-modified oligonucleotide and an N-hydroxysuccinimide (NHS) ester-activated dye.
The amine group on the oligonucleotide reacts with the NHS ester of the Cy7.5 dye to form a
stable amide bond. This process is efficient and results in a covalently labeled probe suitable
for ISH.
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Materials and Reagents

Reagent Supplier Catalog Number
Amine-modified

) ) Various Custom Order
Oligonucleotide
Cy7.5 NHS Ester Various e.g., Lumiprobe, AAT Bioquest
Nuclease-free Water Various e.g., Thermo Fisher Scientific

0.2 M Sodium Bicarbonate

In-house preparation
Buffer (pH 8.5)

3 M Sodium Acetate (pH 5.2) Various e.g., Sigma-Aldrich
100% Ethanol Various e.g., Sigma-Aldrich
70% Ethanol In-house preparation

TE Buffer (10 mM Tris, 1 mM

In-house preparation
EDTA, pH 8.0)

HPLC-grade Acetonitrile Various e.g., Fisher Scientific

Triethylammonium Acetate

Various e.g., Sigma-Aldrich
(TEAA) Buffer

Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides
with Cy7.5 NHS Ester

This protocol outlines the steps for the covalent attachment of Cy7.5 NHS ester to an amine-
modified oligonucleotide.

» Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free
water to a final concentration of 1 mM.

e Dye Preparation: Immediately before use, dissolve the Cy7.5 NHS ester in anhydrous
dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
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e Labeling Reaction:

o In a microcentrifuge tube, combine 10 L of the 1 mM oligonucleotide solution with 80 puL
of 0.2 M sodium bicarbonate buffer (pH 8.5).

o Add 10 pL of the 10 mg/mL Cy7.5 NHS ester solution to the oligonucleotide mixture. This
represents an approximate 10-fold molar excess of the dye.

o Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4
hours, or overnight at 4°C.

 Purification of the Labeled Oligonucleotide: The labeled oligonucleotide must be purified to
remove unconjugated dye. This is typically achieved through ethanol precipitation or high-
performance liquid chromatography (HPLC).

o Ethanol Precipitation:

= Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 3 volumes of ice-cold 100%
ethanol to the labeling reaction.

» Incubate at -20°C for at least 1 hour.

» Centrifuge at 12,000 x g for 30 minutes at 4°C.

» Carefully discard the supernatant, which contains the unreacted dye.

» Wash the pellet with 500 pL of 70% ethanol and centrifuge again for 10 minutes.

= Remove the supernatant and air-dry the pellet for 10-15 minutes to remove residual
ethanol.

» Resuspend the labeled oligonucleotide in an appropriate volume of TE buffer.
o HPLC Purification (for higher purity):
» Use areverse-phase C18 column.

= Set up a gradient of acetonitrile in 0.1 M triethylammonium acetate (TEAA) buffer.
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» The labeled oligonucleotide will elute later than the unlabeled oligonucleotide due to the
hydrophobicity of the Cy7.5 dye.

» Collect the fractions corresponding to the labeled oligonucleotide peak.

» Lyophilize the collected fractions to obtain the purified, labeled probe.

e Quantification and Quality Control:

o Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the
oligonucleotide) and 750 nm (for Cy7.5).

o The concentration of the oligonucleotide can be calculated using its extinction coefficient.

o The degree of labeling (DOL) can be determined using the following formula: DOL =
(A_max of dye x €_oligo) / (A_260_corrected x €_dye) where A_max is the absorbance at
the dye's maximum wavelength, A_260_corrected is the absorbance at 260 nm corrected
for the dye's contribution, and € is the molar extinction coefficient.

Store the labeled oligonucleotide at -20°C in the dark.

[e]

Protocol 2: In situ Hybridization with Cy7.5-Labeled
Probes

This protocol provides a general framework for using the Cy7.5-labeled probes for ISH on
tissue sections or cultured cells. Optimization of probe concentration, hybridization
temperature, and wash conditions may be required.

e Sample Preparation:

o For tissue sections: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE)

sections.
o For cultured cells: Fix cells with 4% paraformaldehyde.

» Permeabilization: Treat samples with proteinase K to improve probe penetration. The
concentration and incubation time should be optimized for the specific sample type.
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» Prehybridization: Incubate the samples in a hybridization buffer without the probe for at least
1 hour at the hybridization temperature. This step helps to block non-specific binding sites.

e Hybridization:

o Dilute the Cy7.5-labeled oligonucleotide probe in the hybridization buffer to the desired
concentration (typically in the range of 1-10 ng/pL).

o Denature the probe and the target nucleic acids by heating the samples to 75-85°C for 5-
10 minutes.

o Incubate the samples with the probe solution overnight at the optimal hybridization
temperature (e.g., 37-42°C) in a humidified chamber.

o Post-Hybridization Washes:

o Perform a series of stringent washes to remove unbound and non-specifically bound
probes.

o Typical wash solutions include saline-sodium citrate (SSC) buffer at varying concentrations
and temperatures.

o Counterstaining and Mounting:
o Counterstain the nuclei with a suitable dye such as DAPI.
o Mount the samples with an anti-fade mounting medium.

e Imaging:

o Visualize the Cy7.5 signal using a fluorescence microscope or an imaging system
equipped with appropriate filters for the near-infrared spectrum (Excitation/Emission:
~750/776 nm).

Data Presentation
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Parameter Value Notes
Oligonucleotide Concentration

. 1mM -
(Initial)
Cy7.5 NHS Ester

) 10 mg/mL -
Concentration
] ) Can be optimized for desired

Molar Ratio (Dye:Oligo) ~10:1

DOL

Labeling Reaction Time

2-4 hours (RT) or Overnight
(4°C)

Purification Method

Ethanol Precipitation or HPLC

HPLC provides higher purity

Typical Degree of Labeling

Represents the average

0.8-1.2 number of dye molecules per
(DOL) . :
oligonucleotide
Excitation Maximum (Cy7.5) ~750 nm -
Emission Maximum (Cy7.5) ~776 nm -
Hybridization Probe To be optimized for specific
) 1-10 ng/pL o
Concentration application
o Dependent on probe sequence
Hybridization Temperature 37-42°C

and length

Visualizations

 To cite this document: BenchChem. [Labeling oligonucleotides with Cy7.5 for in situ
hybridization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b3287522#labeling-oligonucleotides-with-cy7-5-for-in-

situ-hybridization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved.

6/7

Tech Support


https://www.benchchem.com/product/b3287522#labeling-oligonucleotides-with-cy7-5-for-in-situ-hybridization
https://www.benchchem.com/product/b3287522#labeling-oligonucleotides-with-cy7-5-for-in-situ-hybridization
https://www.benchchem.com/product/b3287522#labeling-oligonucleotides-with-cy7-5-for-in-situ-hybridization
https://www.benchchem.com/product/b3287522#labeling-oligonucleotides-with-cy7-5-for-in-situ-hybridization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3287522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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